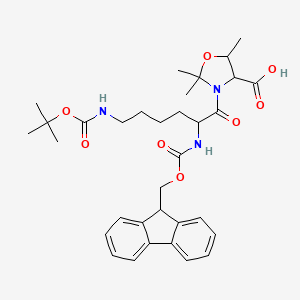
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is a synthetic peptide derivative that incorporates fluorenylmethyloxycarbonyl (Fmoc) as a protecting group for the amino terminus, tert-butyloxycarbonyl (Boc) as a protecting group for the lysine side chain, and a pseudoproline (Psi) dipeptide motif. This compound is used in peptide synthesis to enhance the solubility and stability of peptides during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process begins with the attachment of the first amino acid to a solid resin. The Fmoc group is removed using piperidine, and subsequent amino acids are added sequentially. The Boc group is used to protect the lysine side chain during the synthesis. The pseudoproline motif is introduced to improve the solubility and folding properties of the peptide .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of green solvents and optimized reaction conditions can reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the Boc group using acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptide fragments.
Oxidation and Reduction: Potential oxidation of the thiol groups in cysteine residues if present.
Common Reagents and Conditions
Piperidine: Used for Fmoc deprotection.
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Coupling Reagents: Such as HBTU, HATU, or DIC for peptide bond formation.
Major Products Formed
The primary product formed from these reactions is the desired peptide sequence with high purity. Side products may include truncated peptides or peptides with incomplete deprotection.
Scientific Research Applications
Chemistry
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is widely used in peptide synthesis to improve the solubility and stability of peptides. It facilitates the synthesis of complex peptides and proteins by preventing aggregation and promoting proper folding .
Biology
In biological research, this compound is used to synthesize peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. It is also used in the development of peptide-based drugs and vaccines .
Medicine
This compound is used in the synthesis of therapeutic peptides and proteins. These peptides can be used as drugs for treating various diseases, including cancer, diabetes, and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also used in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is primarily related to its role in peptide synthesis. The Fmoc and Boc groups protect the amino and side chain groups, respectively, during the synthesis process. The pseudoproline motif enhances the solubility and folding properties of the peptide, facilitating efficient synthesis and proper folding .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Similar protecting groups but lacks the pseudoproline motif.
Fmoc-Thr(Psi(Me,Me)pro)-OH: Contains the pseudoproline motif but lacks the lysine residue.
Boc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH: Uses Boc protection for both the amino terminus and lysine side chain.
Uniqueness
Fmoc-Lys(Boc)-Thr(Psi(Me,Me)pro)-OH is unique due to the combination of Fmoc and Boc protecting groups along with the pseudoproline motif. This combination enhances the solubility, stability, and folding properties of peptides, making it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43N3O8/c1-20-27(29(38)39)36(33(5,6)43-20)28(37)26(17-11-12-18-34-30(40)44-32(2,3)4)35-31(41)42-19-25-23-15-9-7-13-21(23)22-14-8-10-16-24(22)25/h7-10,13-16,20,25-27H,11-12,17-19H2,1-6H3,(H,34,40)(H,35,41)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHDJVRHKPYPNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

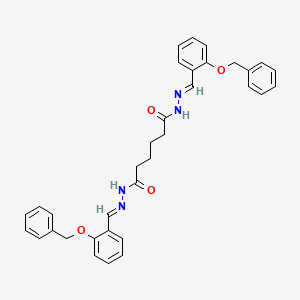
![[(1S,2R,3S,6S,9S,10R,14R,17S,18R,19S)-12-ethyl-19-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-9-yl] benzoate;hydrochloride](/img/structure/B12051311.png)
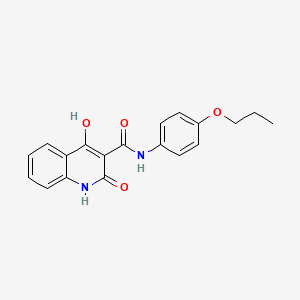

![6-Amino-3-ethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12051322.png)
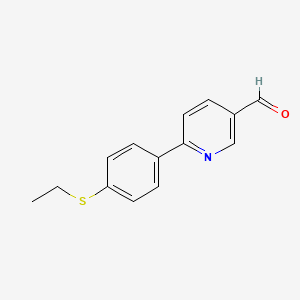
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051344.png)
![3-(2-bromophenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12051361.png)
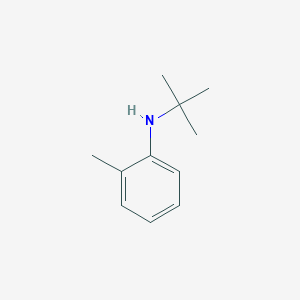

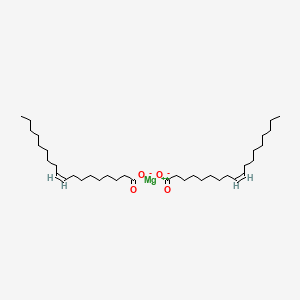
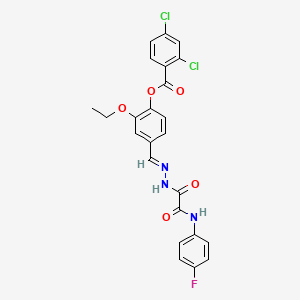
![3-[(4-Aminophenyl)amino]propanamide](/img/structure/B12051394.png)
